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Naphthalenesulfonic acid, dinonyl-

Coil coatings Salt spray corrosion Acid catalyst

Naphthalenesulfonic acid, dinonyl- (DINNSA; CAS 25322-17-2), is a diaryl sulfonic acid with the molecular formula C₂₈H₄₄O₃S and a molecular weight of 460.71 g/mol. It is characterized by a naphthalene core substituted with two branched nonyl chains and one sulfonic acid group, yielding a logP of approximately 9.75 and very low water solubility.

Molecular Formula C28H44O3S
Molecular Weight 460.7 g/mol
CAS No. 25322-17-2
Cat. No. B1585396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaphthalenesulfonic acid, dinonyl-
CAS25322-17-2
Molecular FormulaC28H44O3S
Molecular Weight460.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCC1=CC=CC2=CC(=CC(=C21)CCCCCCCCC)S(=O)(=O)O
InChIInChI=1S/C28H44O3S/c1-3-5-7-9-11-13-15-18-24-20-17-21-26-23-27(32(29,30)31)22-25(28(24)26)19-16-14-12-10-8-6-4-2/h17,20-23H,3-16,18-19H2,1-2H3,(H,29,30,31)
InChIKeyANYJSVKEVRJWRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dinonylnaphthalenesulfonic Acid (CAS 25322-17-2): Core Identity and Industrial Positioning


Naphthalenesulfonic acid, dinonyl- (DINNSA; CAS 25322-17-2), is a diaryl sulfonic acid with the molecular formula C₂₈H₄₄O₃S and a molecular weight of 460.71 g/mol . It is characterized by a naphthalene core substituted with two branched nonyl chains and one sulfonic acid group, yielding a logP of approximately 9.75 and very low water solubility [1]. Commercially, it is most commonly supplied as a 50–65 wt% solution in organic carriers such as heptane, ethylene glycol dibutyl ether, or 2-butoxyethanol . Its industrial relevance spans three principal domains: (i) as a hydrophobic acid catalyst for amino cross-linked thermoset coatings, (ii) as the synthetic precursor to a family of dinonylnaphthalenesulfonate salts (barium, calcium, sodium, ammonium) used as lubricant rust inhibitors, and (iii) as a bulky dopant anion for producing organically soluble electrically conductive polymers . Within each domain, DINNSA competes against a defined set of structural and functional analogs whose performance profiles differ in quantifiable ways.

Why Generic Sulfonic Acid Substitution Fails for Dinonylnaphthalenesulfonic Acid Applications


Dinonylnaphthalenesulfonic acid cannot be casually interchanged with other aryl sulfonic acids—even close structural relatives—because the two branched nonyl chains on the naphthalene ring confer a unique combination of high hydrophobicity, steric bulk, and aggregation behavior that directly governs performance in each application class [1]. In thermoset coatings, the acid strength hierarchy (p-TSA > DDBSA > DNNDSA > DINNSA) dictates cure kinetics, but DINNSA's much lower electrical conductivity—approximately 50 µmhos at 1000 ppm versus ~2300 µmhos for p-TSA—makes it the only viable choice for electrostatic spray applications where uncontrolled conductivity causes film defects [2]. In lubricant corrosion inhibition, field exposure tests demonstrate that barium DINNSA sulfonate provides measurably superior rust protection compared to sodium and magnesium petroleum sulfonates under identical polluted atmospheric conditions [3]. In conductive polymers, DINNSA's steric bulk enables true organic solubility of polyaniline and PEDOT in solvents like xylene and toluene, a property not achievable with smaller or more polar sulfonate dopants such as PSSA [4]. These differentiation dimensions are not marginal—they determine whether a formulation passes or fails application-critical specifications.

Quantitative Differentiation Evidence: Dinonylnaphthalenesulfonic Acid vs. Closest Analogs


Salt Spray Corrosion Resistance: DNNSA-Based Catalysts vs. DDBSA and p-TSA in Coil Coatings

In the ASTM B117 salt spray test on polyester/HMMM coil coatings cured at 325°C (PMT: 235°C) for 25 seconds, a covalently blocked DNNSA catalyst (NACURE 1419) demonstrated visibly and substantially superior corrosion resistance compared to a blocked dodecylbenzene sulfonic acid (DDBSA) catalyst at 250 hours of exposure, both used at equal acid equivalency [1]. In a separate comparison on a high-solids polyester/acrylic/HMMM coil coating after 500 hours of salt fog exposure (ASTM B117), the DNNSA-based NACURE 1323 catalyst again outperformed a blocked p-toluene sulfonic acid (p-TSA) catalyst, with the p-TSA-catalyzed panel exhibiting significantly more rust and coating degradation [1]. The hydrophobic nature of DNNSA is identified as the mechanistic basis for this differentiation, as it limits water and ion permeation through the cured film [1].

Coil coatings Salt spray corrosion Acid catalyst Amino cross-linked coatings ASTM B117

Electrical Conductivity in Electrostatic Coating Systems: DNNSA vs. p-TSA, DDBSA, and DNNDSA

When diluted to 1000 ppm sulfonic acid content in deionized water, the unblocked free acid forms of four common coating catalysts exhibit dramatically different conductivity values [1]: DNNSA registers approximately 50 µmhos, compared to ~150 µmhos for DNNDSA (dinonylnaphthalene disulfonic acid), ~400 µmhos for DDBSA (dodecylbenzene sulfonic acid), and ~2300 µmhos for p-TSA (p-toluene sulfonic acid) [1]. For amine-blocked variants, the same rank order is preserved, with DNNSA-based blocked catalysts maintaining the lowest conductivity [1]. This approximately 46-fold lower conductivity of DNNSA relative to p-TSA is attributed to the steric shielding of the sulfonic acid group by the two branched nonyl substituents, which impedes ionic mobility [1].

Electrostatic spray coating Electrical conductivity Sulfonic acid catalyst Coil coating Amino cross-linked

Atmospheric Corrosion Protection in Lubricants: Barium DNNSA Sulfonate vs. Sodium and Magnesium Petroleum Sulfonates

In shed storage exposure tests conducted in Minato-ku and Kokubunji-shi (Tokyo, Japan), test panels coated with rust preventive oils containing barium dinonylnaphthalene sulfonate (BDNNS) exhibited better corrosion protection than oils formulated with sodium petroleum sulfonate (SPS) or magnesium petroleum sulfonate (MPS) under identical polluted atmospheric conditions [1]. Panels tested in Minato-ku, which had higher atmospheric hydrogen sulfide concentrations, showed a greater corrosion rate overall, but the BDNNS-containing oil consistently outperformed both petroleum sulfonate alternatives [1]. Surface analysis by electron probe microanalyzer and X-ray fluorescence spectrometry revealed that more sulfur-containing corrosive deposits accumulated on panels coated with SPS or MPS than on those coated with BDNNS, and that BDNNS was more easily removed from the panel surface with solvent, indicating less tenacious contaminant binding [1].

Rust preventive oils Atmospheric corrosion Lubricant additives Sulfonate inhibitors Shed storage exposure

High-Temperature Thermal Stability in Synthetic Lubricants: DNNSA Sulfonate vs. Conventional Sulfonates

In static high-temperature aging tests conducted on polyol ester-based aviation lubricants, the barium dinonylnaphthalene sulfonate/carboxylate complex (NA-SUL BSN-HT) provides up to 100°C improvement in thermal stability compared to conventional sulfonate rust inhibitors [1]. This means that a lubricant formulated with the DNNSA-based inhibitor can maintain its protective film integrity and corrosion-inhibiting properties at operating temperatures approximately 100°C higher than an otherwise identical formulation using conventional petroleum sulfonates or simpler aryl sulfonates [1].

Aviation lubricants Thermal stability Polyol esters Sulfonate inhibitors High-temperature aging

Organic Solubility of Conductive Polymers: DNNSA-Doped PANI/PEDOT vs. PSSA-Doped PEDOT

When dinonylnaphthalenesulfonic acid is used as the dopant acid in the emulsion polymerization of aniline, the resulting polyaniline (PANI-DNNSA) is truly soluble (not merely dispersed) in organic solvents such as xylene and toluene, achieves high molecular weight (Mw > 22,000), and is film-forming and miscible with polymers including polyurethanes, epoxies, and phenoxy resins [1]. As-cast PANI-DNNSA films exhibit moderate electrical conductivity of ~10⁻⁵ S/cm [2]. In contrast, the industry-standard PSSA (polystyrene sulfonic acid)-doped PEDOT is limited to aqueous solubility and is incompatible with organic-solvent-soluble binder resins, restricting its processability and application breadth [3]. The Boeing Company patent (US 2022/0306872 A1) explicitly teaches that DNNSA-doped PEDOT overcomes this limitation, enabling true organic solvent solubility and compatibility with a wide range of binder resins including polyvinyl butyral, acrylics, polyimides, polyurethanes, and silicones [3].

Conductive polymers Polyaniline PEDOT Dopant solubility Organic electronics

Optimal Application Scenarios for Dinonylnaphthalenesulfonic Acid Based on Comparative Evidence


High-Bake Coil Coatings Requiring Simultaneous Electrostatic Sprayability and Salt Spray Resistance

In coil coating lines where electrostatic spray application and long-term outdoor corrosion resistance are both mandatory, DINNSA-based catalysts (e.g., NACURE 1051, NACURE 1323, NACURE 1419) uniquely satisfy both requirements. The conductivity data (Section 3, Evidence 2) demonstrate that DINNSA's electrical conductivity is ~46-fold lower than p-TSA and ~8-fold lower than DDBSA, preventing the charge dissipation that causes poor wrap and film defects in electrostatic application [1]. Simultaneously, the salt spray data (Section 3, Evidence 1) show that DINNSA-catalyzed films survive 250–500 hours of ASTM B117 exposure with minimal rust, outperforming both DDBSA and p-TSA catalysts [2]. No other single sulfonic acid catalyst simultaneously delivers this combination of low conductivity and high corrosion resistance. This scenario directly applies to architectural building panel coatings, appliance finishes, and automotive body primers.

Rust Preventive Lubricants for Equipment Operating in High-Sulfur Industrial Atmospheres

For lubricant formulators supplying rust preventive oils to customers in refinery zones, geothermal areas, coastal industrial parks, or regions with high atmospheric H₂S, barium or calcium DINNSA sulfonate salts should be prioritized over conventional sodium or magnesium petroleum sulfonates. The shed storage exposure data (Section 3, Evidence 3) demonstrate that BDNNS (barium dinonylnaphthalene sulfonate) provides measurably superior corrosion protection under polluted atmospheric conditions, with less sulfur-containing contaminant accumulation on protected surfaces and easier post-exposure cleaning [3]. This evidence is operationally significant for military equipment preserved in long-term outdoor storage, pipelines in sour-gas regions, and marine industrial machinery exposed to mixed pollutant atmospheres.

High-Temperature Aviation Turbine Engine Oils Requiring Extended Thermal-Oxidative Stability

In synthetic polyol ester-based aviation lubricants formulated to meet MIL-PRF-23699 or SAE AS5780 specifications, the DINNSA-based barium sulfonate/carboxylate complex (NA-SUL BSN-HT) provides a thermal stability advantage of up to 100°C over conventional sulfonate inhibitors (Section 3, Evidence 4) [4]. This margin enables formulators to achieve the required thermal-oxidative stability targets for next-generation high-performance turbine engines operating at elevated sump temperatures. Procurement should prioritize DINNSA-derived sulfonates specifically when the target application involves polyol ester base stocks and requires compliance with high-temperature corrosion and deposit control specifications.

Solution-Processable Conductive Polymer Coatings and Printed Electronics from Organic Solvents

For manufacturers of anti-static coatings, conductive primers, or printed electronic devices seeking to deposit conductive polymers from organic solvent systems compatible with industrial binder resins, DINNSA is the enabling dopant of choice. As established in Section 3 (Evidence 5), PANI-DNNSA achieves true solubility in xylene and toluene at molecular weights exceeding 22,000 and forms coherent films miscible with polyurethanes, epoxies, and phenoxy resins [5]. The Boeing patent (US 2022/0306872 A1) further teaches that PEDOT:DNNSA extends this organic solubility advantage to the polythiophene family, overcoming the water-only limitation of PEDOT:PSSA [6]. This scenario applies to aerospace conductive coatings, organic-solvent-based printable electronics inks, and electrostatic dissipation layers where aqueous PEDOT:PSSA formulations are incompatible with the surrounding coating stack or processing infrastructure.

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